2-Amino-4-(ethylsulfinyl)butanoic acid
CAS No.: 15785-31-6
Cat. No.: VC21046723
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15785-31-6 |
|---|---|
| Molecular Formula | C6H13NO3S |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 2-amino-4-ethylsulfinylbutanoic acid |
| Standard InChI | InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
| Standard InChI Key | ZEZVOWDXHLTCLO-UHFFFAOYSA-N |
| SMILES | CCS(=O)CCC(C(=O)O)N |
| Canonical SMILES | CCS(=O)CCC(C(=O)O)N |
Introduction
2-Amino-4-(ethylsulfinyl)butanoic acid is a sulfur-containing amino acid derivative with a unique ethylsulfinyl group. This compound is notable for its distinct chemical and biological properties, making it valuable in various scientific research applications. It is used as a building block for synthesizing complex molecules and studying reaction mechanisms in chemistry, as a model compound for understanding sulfur-containing amino acids in biology, and as a potential precursor for drug development in medicine.
Preparation Methods
2-Amino-4-(ethylsulfinyl)butanoic acid can be synthesized through the oxidation of 2-amino-4-(methylsulfanyl)butanoic acid using an oxidizing agent. Industrial production involves large-scale synthesis with optimized methods for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions and Applications
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The ethylsulfinyl group can be further oxidized to form sulfone derivatives or reduced back to the sulfanyl group. The amino and carboxyl groups participate in substitution reactions to form various derivatives. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfone derivatives |
| Reduction | Sodium borohydride | Sulfanyl derivatives |
| Substitution | Various nucleophiles | Substituted amino acids |
Biological Activity and Potential Therapeutic Applications
2-Amino-4-(ethylsulfinyl)butanoic acid exhibits antioxidant properties due to its sulfinyl group, which can help mitigate oxidative stress in biological systems. It is being researched for its potential role in metabolic pathways and as a precursor for drug development. The compound's ability to modulate redox states within cells influences cellular signaling pathways and metabolic processes, making it relevant in studies related to liver function and cancer research.
Comparison with Similar Compounds
This compound is compared with other sulfur-containing amino acids like 2-Amino-4-(methylsulfanyl)butanoic acid and 2-Amino-4-(methylsulfonyl)butanoic acid. The ethylsulfinyl group imparts unique properties, distinguishing it from these similar compounds.
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Amino-4-(methylsulfanyl)butanoic acid | Contains a methylsulfanyl group instead of ethylsulfinyl | Similar antioxidant properties |
| 2-Amino-4-(methylsulfonyl)butanoic acid | More oxidized due to sulfonyl group | Enhanced solubility; different metabolic effects |
| 2-Amino-4-(ethylthio)butanoic acid | Contains an ethylthio group instead of ethylsulfinyl | Different reactivity; less studied |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume